molecular formula C5H10O2S2 B3047358 4-(methyldisulfanyl)butanoic acid CAS No. 138148-60-4

4-(methyldisulfanyl)butanoic acid

Cat. No.: B3047358
CAS No.: 138148-60-4
M. Wt: 166.3 g/mol
InChI Key: CXRDNLDONYMEBK-UHFFFAOYSA-N
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Description

4-(Methyldisulfanyl)butanoic acid is an organic compound with the molecular formula C5H10O2S2 It is characterized by the presence of a butanoic acid backbone with a methyldisulfanyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methyldisulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with methyldisulfanyl reagents. One common method is the reaction of 4-chlorobutanoic acid with sodium methyldisulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methyldisulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Methyldisulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond can yield thiols.

    Substitution: The methyldisulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

4-(Methyldisulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving disulfide bond formation and reduction in proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methyldisulfanyl)butanoic acid involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and stabilization. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methyldithio)butanoic acid
  • 4-(Ethylthio)butanoic acid
  • 4-(Methylsulfanyl)butanoic acid

Uniqueness

4-(Methyldisulfanyl)butanoic acid is unique due to the presence of the methyldisulfanyl group, which imparts distinct redox properties. This makes it particularly useful in studies involving disulfide bond dynamics and redox biology. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various applications.

Properties

IUPAC Name

4-(methyldisulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S2/c1-8-9-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRDNLDONYMEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468386
Record name Butanoic acid, 4-(methyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138148-60-4
Record name Butanoic acid, 4-(methyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methyldisulfanyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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